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molecular formula C9H7NO2S B8683418 Methyl benzo[c]isothiazole-6-carboxylate

Methyl benzo[c]isothiazole-6-carboxylate

Cat. No. B8683418
M. Wt: 193.22 g/mol
InChI Key: NXWMWXHNELZGOR-UHFFFAOYSA-N
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Patent
US04734407

Procedure details

5.8 g (0.03 mole) of 10a are stirred analogously to Example 1a in 80 ml of tetrahydrofuran with 58.8 ml (0.09 mole) of DIBAL (1.53 molar solution in toluene) at -60° C. to -70° C. overnight.
Name
Quantity
5.8 g
Type
reactant
Reaction Step One
Name
Quantity
58.8 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[S:2][CH:3]=[C:4]2[CH:9]=[CH:8][C:7]([C:10](OC)=[O:11])=[CH:6][C:5]=12.CC(C[AlH]CC(C)C)C>O1CCCC1>[OH:11][CH2:10][C:7]1[CH:8]=[CH:9][C:4]2=[CH:3][S:2][N:1]=[C:5]2[CH:6]=1

Inputs

Step One
Name
Quantity
5.8 g
Type
reactant
Smiles
N=1SC=C2C1C=C(C=C2)C(=O)OC
Name
Quantity
58.8 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
OCC1=CC=2C(=CSN2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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